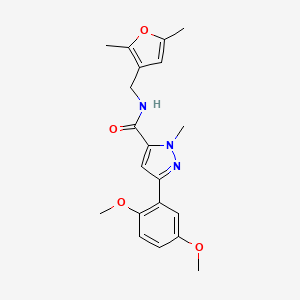

3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-12-8-14(13(2)27-12)11-21-20(24)18-10-17(22-23(18)3)16-9-15(25-4)6-7-19(16)26-5/h6-10H,11H2,1-5H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZRYDFQLUCAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

Substitution reactions: The pyrazole ring can be further functionalized by introducing the dimethoxyphenyl and dimethylfuran groups through nucleophilic substitution or coupling reactions.

Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds structurally similar to 3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide have shown cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study demonstrated that similar pyrazoles induced apoptosis in hypopharyngeal tumor models, suggesting potential therapeutic benefits in cancer treatment.

2. Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The specific structure of this compound may enhance its ability to inhibit inflammatory pathways.

- Research Insight : Investigations into related compounds have shown that modifications in the pyrazole ring can lead to increased anti-inflammatory activity, making it a candidate for further exploration in inflammatory disease models.

3. Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties.

- Case Study : Preliminary tests on similar derivatives indicated effectiveness against various bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Material Science Applications

1. Optical Properties

The incorporation of furan and methoxy groups may enhance the optical properties of this compound.

- Research Insight : Studies on related pyrazole derivatives have shown promising results in non-linear optical applications, which could be applicable in developing advanced materials for photonics.

2. Polymer Chemistry

This compound's unique structure can be utilized in polymer synthesis.

- Application Example : Its reactivity might allow it to serve as a monomer or crosslinking agent in the production of specialty polymers with tailored properties for specific applications.

Agricultural Applications

1. Pesticide Development

The biological activity of this compound suggests potential applications in agrochemicals.

- Research Insight : Similar compounds have been explored as pesticide candidates due to their efficacy against pests while being less harmful to beneficial organisms.

Summary Table of Applications

| Application Area | Specific Applications | Case Studies/Research Insights |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial | Induced apoptosis in cancer models; effective against bacteria |

| Material Science | Optical properties, polymer chemistry | Promising results in non-linear optics; potential as a monomer |

| Agricultural Research | Pesticide development | Explored as pesticide candidates with reduced toxicity |

作用机制

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with cellular pathways to exert its effects.

相似化合物的比较

Structural Analogues in Pyrazole Carboxamide Family

(a) 3-(2,5-Dimethoxyphenyl)-N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide (BF22767)

- Molecular Formula : C₂₄H₂₈N₄O₄

- Key Features : Replaces the dimethylfuran group with a 4-(3-methoxypyrrolidinyl)phenyl substituent.

(b) 5-Chloro-N-(4-Cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)

- Example: Compound 3a (C₂₁H₁₅ClN₆O, MW 403.1) Key Features: Chlorine and cyano groups increase polarity; aryl substituents enable diverse binding modes. Physical Data: Melting point 133–135°C, 68% yield. Comparison: The absence of electron-donating methoxy groups in 3a reduces aromatic stabilization compared to the target compound .

Heterocyclic Carboxamide Derivatives

(a) N-(2,5-Dimethoxyphenyl)-4-Methyl-2-(Pyridin-3-yl)-1,3-Thiazole-5-Carboxamide

- Key Features : Thiazole ring replaces pyrazole; pyridinyl group introduces basicity.

- Implications : The thiazole core may enhance metabolic stability but reduce conformational flexibility compared to pyrazole .

(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide

- Key Features : Benzothiazole core with a trifluoromethyl group; acetamide linkage instead of carboxamide.

生物活性

3-(2,5-Dimethoxyphenyl)-N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 302.37 g/mol. The structural features include a pyrazole core, a carboxamide functional group, and aromatic substituents that are crucial for its biological activity.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities. The specific compound in focus has shown promising results in various biological assays.

Pharmacological Activities

- Anti-inflammatory Activity :

- Anticancer Properties :

- Antimicrobial Effects :

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrazole ring and substituents significantly influence the biological activity of these compounds. For instance:

- Substituents on the Pyrazole Ring : The presence of electron-donating groups (e.g., methoxy groups) enhances anti-inflammatory activity by improving binding affinity to target enzymes.

- Carboxamide Group : The carboxamide moiety is essential for interaction with biological targets, affecting both potency and selectivity .

Study 1: Anti-inflammatory Activity

A recent study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The compound was found to be a potent COX-2 inhibitor with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 2: Anticancer Evaluation

Research conducted on the cytotoxic effects of this class of compounds demonstrated that they could effectively reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。